molecular formula C23H19N3O5 B2432011 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 478481-73-1

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2432011
CAS No.: 478481-73-1
M. Wt: 417.421
InChI Key: QOOCHAHDKPJFOY-BZZOAKBMSA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a dimethoxyphenyl group, a hydroxy group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 7-hydroxy-2H-chromene-3-carboxylic acid, followed by the introduction of the pyridin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to the specific positioning of the pyridin-2-yl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-29-18-9-7-15(12-20(18)30-2)25-23-17(22(28)26-21-5-3-4-10-24-21)11-14-6-8-16(27)13-19(14)31-23/h3-13,27H,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCHAHDKPJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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